![molecular formula C10H17NO B14358613 1-[(Oxan-2-ylidene)methyl]pyrrolidine CAS No. 91828-32-9](/img/structure/B14358613.png)
1-[(Oxan-2-ylidene)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxan-2-ylidene)methyl]pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with an oxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-ylidene)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with oxane derivatives under specific conditions. For instance, the use of a Cp*Ir complex as a catalyst has been shown to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of readily available starting materials and efficient catalytic systems. The combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxan-2-ylidene)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(Oxan-2-ylidene)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(Oxan-2-ylidene)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Pyridine and Pyrrole: These are other examples of aromatic heterocycles that share some structural similarities with 1-[(Oxan-2-ylidene)methyl]pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
91828-32-9 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(oxan-2-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C10H17NO/c1-4-8-12-10(5-1)9-11-6-2-3-7-11/h9H,1-8H2 |
Clave InChI |
OPFLDHFEIUTRLY-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(=CN2CCCC2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



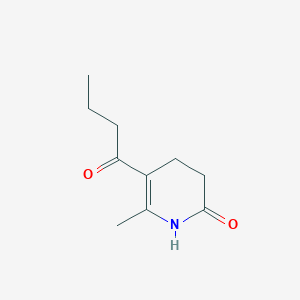
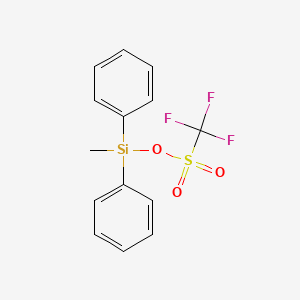
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
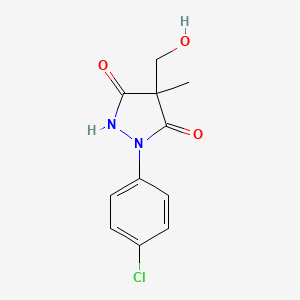
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
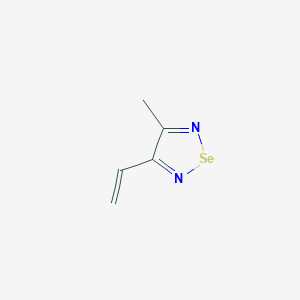
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
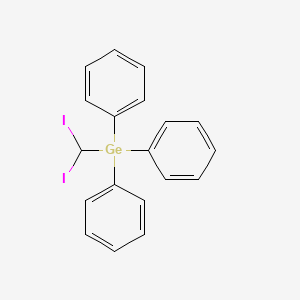
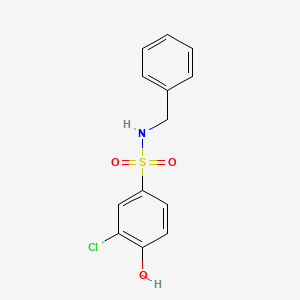
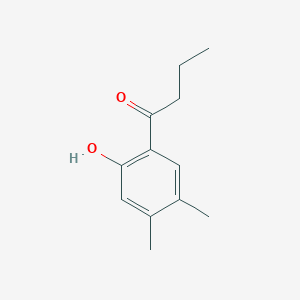
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
